Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Selective P2Y12 receptor antagonist. Inhibits ADP-induced platelet aggregation in vivo. Antithrombotic agent. Orally active. Ticlopidine is a thienopyridine P2Y12 receptor antagonist. It inhibits aggregation of human platelets induced by collagen, arachidonic acid, and ADP ( IC50s = 75, 600, and 1,300 μM, respectively). It also inhibits ADP-induced aggregation of rat platelets and decreases thrombus weight in vivo in a rat model of arterio-venous shunt thrombosis when administered at a dose of 100 mg/kg. Ticlopidine (300 mg/kg) inhibits healing of acetic acid-induced gastric ulcers in rats. Formulations containing ticlopidine have been used in the prevention of thrombotic stroke. An antithrombotic. a platelet aggregation inhibitor. Ticlopidine Hydrochloride is the hydrochloride salt form of ticlopidine, a thienopyridine derivative with anticoagulant property. Ticlopidine hydrochloride irreversibly inhibits adenosine-diphosphate (ADP)-induced platelet-fibrinogen binding by binding to the glycoprotein (GP) IIb/IIIA complex, one of the two purinergic receptors activated by ADP. Inhibition of the receptor activation causes the inhibition of adenylyl cyclase, results in decreased levels of cyclic adenosine monophosphate and thereby interferes with platelet membrane function and subsequent, platelet-platelet interaction, release of platelet granule constituents and prolongation of bleeding time. An effective inhibitor of platelet aggregation commonly used in the placement of STENTS in CORONARY ARTERIES.
Tideglusib is a potent and irreversible small molecule glycogen synthase kinase 3 (GSK-3) inhibitor. It is a member of the class of thiadiazolidines that is 1,2,4-thiadiazolidine-3,5-dione which is substituted by a naphthalen-1-yl group at position 2 and by a benzyl group at position 4.
Tideglusib (non-ATP competitive inhibitor glycogen synthase kinase 3)beta is a neuroprotective agent. The treatment of Alzheimer's and progressive supranuclear palsy is currently under clinical investigation. It plays a role in neuroprotective agents, anti-inflammatory agents, and apoptosis-inducers. It is a member of naphthalenes as well as a member of benzenes.
Tideglusib (a potent anti-inflammatory, neuroprotective, and inhibitor of glycogen synthase kinase 3 [GSK-3]) is a non-ATP competitive inhibitor.
Uses of Tideglusib
Tideglusib is being studied in Phase II clinical trials to treat congenital/juvenile-onset myotonic muscular dystrophy type I.
Tideglusib (a potent anti-inflammatory, neuroprotective drug) is a non-ATP competitive inhibitor of glycogen synthase kinase 3 (3GSK-3).
Biological effects of Tideglusib
In Vivo
Tideglusib, NP031112, 50 mg/kg injection into the rat's hippocampus reduces kainic acid-induced inflammation. This is measured by edema using T2-weighted Magnetic Resonance Imaging and glial activation.
In Vitro
Both astrocytes and microglial cultures were incubated with Tideglusib, NP031112, which completely negates the inductions of TNF-a or COX-2 expression following glutamate treatment. These effects of NP031112 do not cause cell death. The 24 h exposure of astrocytes to this TDZD is not known to alter cell viability.